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Compound of Interest

Compound Name: 3-(2-aminoethyl)-1H-indol-7-ol
CAS No.: 15700-23-9
Cat. No.: B103769
Get Quote
. J

Synonyms: Ethyl apovincaminate, Cavinton, RGH-4405 Content Type: Advanced Technical
Monograph Audience: Pharmaceutical Researchers, Medicinal Chemists, and Clinical
Developers

Executive Summary

Vinpocetine (CAS 31363-74-3) is a semisynthetic derivative of the alkaloid vincamine,
distinguished by its unique dual-mechanism pharmacology. Unlike simple vasodilators,
Vinpocetine functions as a phosphodiesterase type 1 (PDE1) inhibitor and a negative
modulator of the IKK/NF-kB inflammatory pathway. This guide provides a rigorous technical
analysis of its physicochemical properties, synthesis protocols, and experimental applications,
specifically designed for research and development contexts.

Chemical & Physical Profile

Vinpocetine is a lipophilic alkaloid requiring specific solvent systems for experimental stability.
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Property Specification

Ethyl (13aS,13bR)-13a-ethyl-2,3,5,6,13a,13b-
IUPAC Name hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-i]]
[1,5]naphthyridine-12-carboxylate

Molecular Formula C22H26N202

Molecular Weight 350.45 g/mol

Appearance White to slightly yellow crystalline powder
Solubility (Water) Insoluble (< 0.01 mg/mL)

DMSO (~5 mg/mL), Ethanol (Soluble),

Solubility (Organic
y (0rg ) Dichloromethane (Soluble)

pKa ~7.87 (Basic nitrogen)

Melting Point 147-153 °C

Photosensitive; store in amber vials at 2—8°C.
Stability Hydrolyzes to apovincaminic acid in acidic/basic

agueous media.[1]

Pharmacological Mechanisms & Signaling
Pathways[2][3][4]

Vinpocetine operates via two distinct, non-overlapping pathways that provide neuroprotection
and anti-inflammatory effects.

PDE1 Inhibition & Vasodilation

Vinpocetine selectively inhibits Ca2*/calmodulin-dependent phosphodiesterase type 1 (PDE1).
By preventing the degradation of cGMP and cAMP in smooth muscle cells, it induces
vasodilation and improves cerebral blood flow (CBF) without significant peripheral hypotension.

IKK Inhibition & Anti-Inflammation (Novel Mechanism)

Independent of PDE inhibition, Vinpocetine directly targets the IkB kinase (IKK) complex. It
prevents the phosphorylation and degradation of IkBa, thereby sequestering NF-kB in the
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cytoplasm and blocking the transcription of pro-inflammatory cytokines (TNF-a, IL-1[3).

Pathway Visualization

The following diagram illustrates the dual-action mechanism of Vinpocetine in a cellular
context.
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Figure 1: Dual signaling modulation by Vinpocetine. Left branch: Vasodilation via PDE1
inhibition. Right branch: Anti-inflammation via IKK blockade.[2]
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Pharmacokinetics (ADME)

Understanding the pharmacokinetic profile is critical for designing in vivo experiments,
particularly regarding the "food effect.”

Clinicall[Experimental
Parameter Data L.
Implication

Critical: Oral dosing in animals
i o must be standardized with
Bioavailability (F) ~7% (Fasted) vs. ~60% (Fed) ) o )
vehicle/food co-administration

to ensure consistent exposure.

Rapid absorption; sampling for
Tmax 1.0 - 1.5 hours PK studies should cluster

around the 1-hour mark.

Rapidly converted to

Apovincaminic Acid (AVA),
Metabolism Hepatic (Hydrolysis) which is pharmacologically

active but less potent than the

parent compound.

Short duration requires multi-
Half-Life (t1/2) 2 —4 hours dose regimens (e.g., TID) for

sustained effects.

Dose adjustment may be
Elimination Renal necessary in models of renal

impairment.

Experimental Methodologies
Protocol A: Semisynthesis from Vincamine

For researchers synthesizing high-purity standards.

Principle: Dehydration of vincamine to apovincamine followed by transesterification, or a direct
"one-pot" conversion using a Lewis acid catalyst.[3]
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» Reactants: Dissolve Vincamine (1 eq) in Toluene.

o Dehydration: Add Methylsulfonyl chloride (MsCl) and Triethylamine (TEA) at 0°C. Stir for 2
hours, then warm to room temperature (RT) for 5 hours.

o Mechanism:[4] MsCI activates the hydroxyl group, facilitating elimination to form the
double bond (apovincamine structure).

o Work-up: Quench with water, adjust pH to 12 (K2COs), and extract the intermediate.

« Esterification: Dissolve intermediate in absolute Ethanol. Add Sodium Ethoxide (NaOEt)
slowly at 0°C. Heat to 80°C (reflux) for 12 hours.

 Purification: Evaporate solvent, acidify (HCI), extract with Ethyl Acetate, and recrystallize
from ethanol.

o Target Yield: >80%]5][3][6]

o Purity Check: HPLC >99%.

Protocol B: HPLC Quantification

Validated method for quality control or biological media analysis.[7]

e Column: C18 Reverse Phase (e.g., Zorbax C18, 150mm x 4.6mm, 5um).[2]

» Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (1.54% wi/v) [60:40 v/v].[2]
e Flow Rate: 1.0 mL/min.[2][8]

o Detection: UV-Vis Diode Array at 280 nm.

« Injection Volume: 10-20 pL.

e Retention Time: Vinpocetine typically elutes at ~8—10 mins; Apovincaminic acid (metabolite)
elutes earlier due to higher polarity.

e Linearity Range: 160—240 pug/mL (for QC); requires higher sensitivity (ng/mL) with MS
detection for plasma PK.
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Therapeutic & Research Applications
Ischemic Stroke & Reperfusion Injury

Vinpocetine is widely studied for its ability to reduce infarct volume.

e Mechanism: Blocks voltage-gated Na* channels, preventing the massive Na* influx and
subsequent Ca2* overload that triggers neuronal excitotoxicity during ischemia.

e Dose (Rat Model): 5—20 mg/kg (i.p. or oral).[3]

Cognitive Enhancement (Nootropic)

e Mechanism: Increases cerebral blood flow and glucose metabolism (measured via PET
scans) in the hippocampus and cortex.

o Application: Investigated for vascular dementia and age-related memory decline.

Anti-Atherosclerosis & Inflammation[3]

e Mechanism: Suppression of NF-kB reduces the expression of adhesion molecules (VCAM-1,
ICAM-1) on endothelial cells, limiting monocyte adhesion and plaque formation.

o Key Reference:Proc Natl Acad Sci U S A. 2010;107(22):9921-9926. (Identified Vinpocetine
as a potent anti-inflammatory agent).[2]

Safety & Toxicology

o Contraindications: Pregnancy (teratogenic potential observed in animal models), active
intracranial bleeding (due to vasodilation).

e Drug Interactions:

o Anticoagulants (Warfarin, Aspirin): Vinpocetine inhibits platelet aggregation; concurrent
use increases bleeding risk.

o Antihypertensives: Potential additive hypotensive effect.
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+ Side Effects: Gastrointestinal distress, tachycardia, sleep disturbances (if taken late in the
day).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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